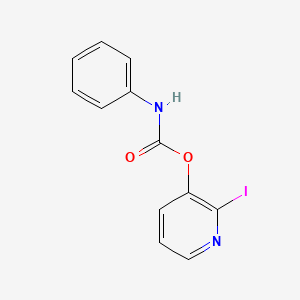
2-iodo-3-pyridinyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-iodo-3-pyridinyl N-phenylcarbamate” is a chemical compound with the molecular formula C12H9IN2O2 . It has an average mass of 340.116 Da and a monoisotopic mass of 339.970856 Da . This compound is used extensively in scientific research due to its unique properties, making it ideal for diverse applications, ranging from drug development to catalysis.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H9IN2O2 . The compound has a molecular weight of 340.12 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C12H9IN2O2), average mass (340.116 Da), and monoisotopic mass (339.970856 Da) .Scientific Research Applications
Halogen Bonding in Pharmaceutical Cocrystals
3-Iodo-2-propynyl-N-butylcarbamate (IPBC) has been studied for its use as a preservative, fungicide, and algaecide. IPBC's sticky and clumpy nature makes it challenging to handle in industrial products. Research has delved into the preparation of pharmaceutical cocrystals involving IPBC, focusing on halogen bonding (XB) as the key interaction. These cocrystals exhibit improved properties, such as enhanced thermal stability and better powder flow characteristics, potentially offering solutions to the handling issues associated with IPBC in product manufacturing (Baldrighi et al., 2013).
Fluorescent pH Sensors
A heteroatom-containing organic fluorophore, 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), has been synthesized. CP3E exhibits intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics. Its unique emission properties enable it to function as a fluorescent pH sensor in both solution and solid states and as a chemosensor for detecting acidic and basic organic vapors. The change in electron affinity of the pyridinyl unit and molecular conformation of CP3E is responsible for these sensing processes (Yang et al., 2013).
Organocatalysis in Asymmetric Michael Addition
((S)-pyrrolidin-2-yl)methyl phenylcarbamate, a novel compound, has been synthesized and employed as an efficient organocatalyst for the asymmetric Michael addition of cyclic/acyclic ketones to nitroolefins. This process results in Michael adducts with good to high yields and excellent stereoselectivity, showcasing the potential of this compound in facilitating highly selective organic reactions (Kaur et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(2-iodopyridin-3-yl) N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O2/c13-11-10(7-4-8-14-11)17-12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGUQWMFNSCFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(N=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
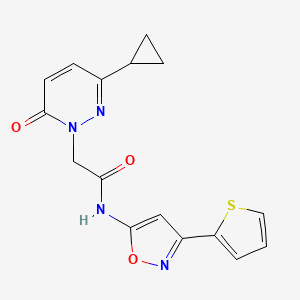

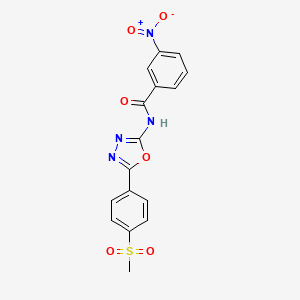
![N-(8,9-Dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizin-2-YL)-benzofuran-2-carboxamide](/img/structure/B2373995.png)
![1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)

![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2374003.png)
![6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2374004.png)
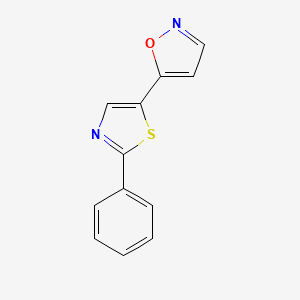
![N-(3-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2374008.png)
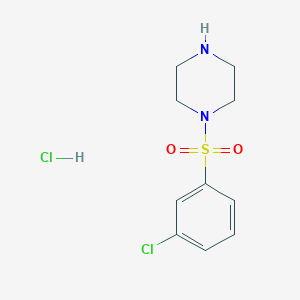
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B2374014.png)
